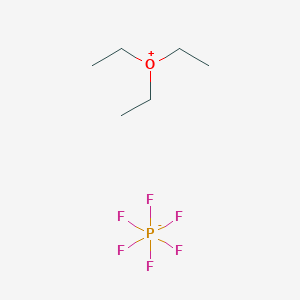

Triethyloxoniumhexafluorophosphat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Furofenac hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese verschiedener Furan-Derivate verwendet.

Biologie: Wird wegen seiner antibakteriellen und antifungalen Eigenschaften untersucht.

Medizin: Wird wegen seiner entzündungshemmenden und antiaggregierenden Eigenschaften erforscht.

Industrie: Wird bei der Herstellung von biobasierten Chemikalien und Materialien verwendet.

Wirkmechanismus

Furofenac übt seine Wirkung aus, indem es den Cyclooxygenase-Weg der Blutplättchen moduliert. Dieser Mechanismus beinhaltet die Hemmung von Cyclooxygenase-Enzymen, die eine entscheidende Rolle bei der Bildung von Thromboxanen und Prostaglandinen spielen, wodurch Entzündungen und Thrombozytenaggregation reduziert werden .

Wirkmechanismus

Target of Action

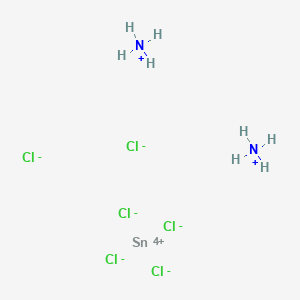

Triethyloxonium hexafluorophosphate, also known as Meerwein’s salt , is a strong alkylating agent . Its primary targets are nucleophilic sites in organic molecules, where it can donate an ethyl group .

Mode of Action

As an alkylating agent, Triethyloxonium hexafluorophosphate interacts with its targets by transferring an ethyl group to the nucleophilic sites in organic molecules . This alkylation can result in significant changes to the molecule’s structure and function.

Biochemical Pathways

Triethyloxonium hexafluorophosphate is involved in several chemical reactions and biochemical pathways. It is used in the synthesis of ruthenium allenylidene complexes, asymmetric Diels-Alder reactions, chlorine scavenging, and the synthesis of molecules for studies of wavelength tunability via cis-trans isomerization . It also reacts with 2-methylpyridine N-oxide and acts as a catalyst activating agent for asymmetric imine aziridination via diazo ester activation .

Result of Action

The alkylation of organic molecules by Triethyloxonium hexafluorophosphate can lead to significant changes in their structure and function. This can result in the formation of new compounds with different properties, which can be useful in various chemical reactions and syntheses .

Action Environment

Triethyloxonium hexafluorophosphate is sensitive to moisture and releases strong acid upon contact with water . Therefore, it must be handled and stored under dry conditions to maintain its stability and efficacy . It is also classified as a flammable solid and causes severe skin burns and eye damage, indicating that it should be handled with care in a controlled environment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Furofenac kann durch verschiedene Verfahren synthetisiert werden, die Furan-Derivate beinhalten. Ein gängiger Ansatz beinhaltet die Cyclisierung von Diolen und Triolen in Gegenwart von Goldkatalysatoren, die in wässrigen Medien durchgeführt werden kann . Eine weitere Methode beinhaltet die Verwendung von Palladiumkatalysatoren zur Synthese von 2,5-disubstituierten Furans aus Enyn-Acetaten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Furofenac beinhaltet typischerweise die Decarboxylierung von Furfural in Gegenwart eines Silberoxidkatalysators. Dieses Verfahren ist effizient und skalierbar, wodurch es sich für die großtechnische Produktion eignet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Furofenac durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Furofenac kann oxidiert werden, um Furoinsäure zu bilden.

Reduktion: Reduktionsreaktionen können Furofenac in Furfurylalkohol umwandeln.

Substitution: Elektrophile Substitutionsreaktionen, wie Nitrierung und Sulfonierung, sind bei Furofenac üblich.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumdichromat wird häufig für Oxidationsreaktionen verwendet.

Reduktion: Hydrierungsreaktionen verwenden oft Palladium- oder Platinkatalysatoren.

Hauptprodukte, die gebildet werden

Oxidation: Furoinsäure

Reduktion: Furfurylalkohol

Substitution: 2-Nitrofuran, Furan-2-sulfonsäure

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ibuprofen: Eine weitere entzündungshemmende Verbindung mit ähnlichen therapeutischen Wirkungen.

Aspirin: Bekannt für seine antiaggregierende Wirkung.

Naproxen: Teilt entzündungshemmende Eigenschaften mit Furofenac.

Einzigartigkeit

Furofenac ist einzigartig aufgrund seiner kombinierten antiaggregierenden und entzündungshemmenden Aktivitäten bei geringem ulcerogenem Potenzial, wodurch es eine sicherere Alternative zur Langzeittherapie im Vergleich zu anderen nichtsteroidalen Antirheumatika darstellt .

Eigenschaften

IUPAC Name |

triethyloxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHIFBONIQGZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15F6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885001 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-40-2 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium hexafluorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

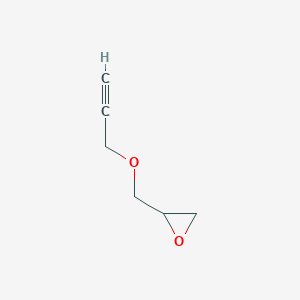

Feasible Synthetic Routes

Q1: What is the primary application of Triethyloxonium Hexafluorophosphate in polymer chemistry?

A1: Triethyloxonium Hexafluorophosphate is widely used as an initiator in cationic ring-opening polymerization. This compound effectively initiates the polymerization of cyclic ethers like Tetrahydrofuran [] and cyclic sulfides like Propylene Sulfide [], leading to the formation of linear polymers.

Q2: How does Triethyloxonium Hexafluorophosphate initiate polymerization?

A2: Triethyloxonium Hexafluorophosphate acts as a strong electrophile. It initiates polymerization by donating its ethyl group to the oxygen atom of cyclic ethers [, ] or the sulfur atom of cyclic sulfides [], generating a reactive cationic species. This cationic species then propagates the polymerization reaction.

Q3: Are there any limitations to using Triethyloxonium Hexafluorophosphate as a polymerization initiator?

A3: Yes, several factors can influence the effectiveness of Triethyloxonium Hexafluorophosphate and the properties of the resulting polymers. These include:

- Slow Initiation and Propagation-Depropagation Equilibria: In the polymerization of Tetrahydrofuran, slow initiation by Triethyloxonium Hexafluorophosphate, coupled with propagation-depropagation reactions, can lead to a broadening of the molecular weight distribution in the final polymer product [].

- Chain Transfer to Polymer: During polymerization, the growing polymer chain can abstract a proton from another polymer chain, leading to chain transfer. This process can also contribute to a broader molecular weight distribution [].

- Limited Conversion with Certain Anions: The choice of counterion for the Triethyloxonium cation can impact polymerization. For instance, using Triethyloxonium Hexachloroantimonate results in limited conversion due to a termination reaction between the growing polymer chain and the SbCl anion [].

Q4: How does the polymerization of Dioxolane using Triethyloxonium Hexafluorophosphate differ from other cyclic ethers?

A4: Research suggests that the polymerization of Dioxolane by Triethyloxonium Hexafluorophosphate might involve a more complex mechanism than a simple linear propagation. NMR studies indicate that only a small portion of the initiator is consumed, and the polymer product contains a mix of high and low molecular weight material. This finding suggests that the active center in Dioxolane polymerization might be a secondary oxonium ion on a larger cyclic polymer, rather than the primary trialkyloxonium ion [].

Q5: Beyond polymerization, what other applications does Triethyloxonium Hexafluorophosphate have in organic synthesis?

A5: Triethyloxonium Hexafluorophosphate is a versatile reagent for introducing ethyl groups into molecules. For example, it facilitates the efficient and regioselective synthesis of 2-methyl-2H-indazoles and 2-ethyl-2H-indazoles [].

Q6: What is the structure of Triethyloxonium Hexafluorophosphate?

A6: Triethyloxonium Hexafluorophosphate features a central oxygen atom bonded to three ethyl groups, carrying a positive charge. This cation is balanced by a Hexafluorophosphate (PF6-) anion. While specific spectroscopic data isn't provided in the abstracts, the cationic structure has been confirmed through X-ray crystallography [].

Q7: Is there a relationship between solvent properties and the reactivity of Triethyloxonium Hexafluorophosphate?

A7: Yes, the rate of Triethyloxonium Hexafluorophosphate solvolysis varies significantly depending on the solvent used. This variation is attributed to the solvent's nucleophilicity and ionizing power. A nucleophilicity scale based on Triethyloxonium Hexafluorophosphate solvolysis has been developed using the Grunwald-Winstein equation, highlighting the importance of solvent selection in reactions involving this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)

![N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide](/img/structure/B93312.png)